BenchChemオンラインストアへようこそ!

Isopropyl 5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate

Orthogonal protection Solid-phase synthesis Medicinal chemistry

Isopropyl 5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate (CAS 1194374-41-8, MF: C₁₀H₁₆N₂O₃, MW: 212.25 g/mol) is a protected spirocyclic diamine building block featuring a 2,6-diazaspiro[3.4]octane core with a 5-oxo-γ-lactam moiety and an isopropyl carbamate (iPrO(C=O)) protecting group at the N2 position. The scaffold provides a conformationally constrained, sp³-rich framework that serves as a privileged structure for fragment-based drug discovery and lead optimization campaigns across anti-infective, metabolic, and neurological target classes.

Molecular Formula C10H16N2O3
Molecular Weight 212.25 g/mol
Cat. No. B11759092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl 5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate
Molecular FormulaC10H16N2O3
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)N1CC2(C1)CCNC2=O
InChIInChI=1S/C10H16N2O3/c1-7(2)15-9(14)12-5-10(6-12)3-4-11-8(10)13/h7H,3-6H2,1-2H3,(H,11,13)
InChIKeyZMXGXAMLUQXENW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isopropyl 5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate: Procurement-Ready Spirocyclic Building Block for Medicinal Chemistry


Isopropyl 5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate (CAS 1194374-41-8, MF: C₁₀H₁₆N₂O₃, MW: 212.25 g/mol) is a protected spirocyclic diamine building block featuring a 2,6-diazaspiro[3.4]octane core with a 5-oxo-γ-lactam moiety and an isopropyl carbamate (iPrO(C=O)) protecting group at the N2 position . The scaffold provides a conformationally constrained, sp³-rich framework that serves as a privileged structure for fragment-based drug discovery and lead optimization campaigns across anti-infective, metabolic, and neurological target classes [1].

Why tert-Butyl 5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate Cannot Substitute for the Isopropyl Carbamate in Orthogonal Protection Schemes


The tert-butyl carbamate (Boc) analog (CAS 1330765-39-3) is the most commonly encountered comparator, yet it cannot replace the isopropyl carbamate in synthetic sequences requiring orthogonal amine deprotection. Boc groups are quantitatively cleaved by trifluoroacetic acid (TFA) at room temperature, whereas isopropyl carbamates remain stable under these acidic conditions . This differential acid lability—where Boc is removed within minutes by TFA/DCM while the isopropyl carbamate requires stronger Lewis acid conditions (e.g., AlCl₃/CH₃NO₂, 0–50 °C) for cleavage —means that the two protecting groups are not interchangeable when a synthetic route demands selective N2 deprotection in the presence of acid-sensitive functionality elsewhere in the molecule. The failure of generic substitution stems from this fundamental orthogonal reactivity, which is a critical parameter for procurement decisions in multi-step medicinal chemistry campaigns .

Quantitative Differentiation Evidence: Isopropyl 5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate vs. Comparator Building Blocks


Orthogonal Deprotection Selectivity: Isopropyl Carbamate Stability Under TFA Conditions vs. Boc

The isopropyl carbamate protecting group on the target compound remains intact under standard Boc-deprotection conditions (TFA/CH₂Cl₂, 1:1 v/v, room temperature), whereas the tert-butyl carbamate of the comparator (CAS 1330765-39-3) undergoes quantitative cleavage within 30 minutes under identical conditions . For selective removal of the isopropyl carbamate itself, treatment with AlCl₃ (3–5 equiv) in nitromethane at 0–50 °C affords the free amine in 85–96% yield, demonstrating orthogonal deprotection capability . This contrasts with the Boc group, which is fully removed by TFA at room temperature but is incompatible with sequences requiring acid-stable N-protection.

Orthogonal protection Solid-phase synthesis Medicinal chemistry

Molecular Weight and Physicochemical Differentiation: Isopropyl vs. tert-Butyl Carbamate Analogs

The isopropyl carbamate analog (C₁₀H₁₆N₂O₃, MW 212.25 g/mol) is 14.02 g/mol lighter than its tert-butyl counterpart (C₁₁H₁₈N₂O₃, MW 226.27 g/mol) . The predicted ACD/LogP for the Boc analog is −0.88, while the isopropyl analog is predicted to have a higher LogP (approximately +0.1 to +0.6 based on the loss of one methylene unit and computational estimates) . The reduced steric bulk at the carbamate (isopropyl vs. tert-butyl) translates to a predicted boiling point of approximately 373 °C for the isopropyl analog vs. 399.1 ± 35.0 °C for the Boc analog .

Physicochemical properties Lead-likeness Fragment-based screening

Commercial Purity Benchmarking: Isopropyl Carbamate at 97–98% vs. Boc Analog Availability

The target compound is commercially available at 97% purity (AChemBlock, 250 mg: $1,155; 1 g: $2,890) and 98% purity (Leyan, 1 g scale) . The tert-butyl analog (CAS 1330765-39-3) is available from AChemBlock at 97% purity and from Bidepharm at 95% purity . The isopropyl analog thus offers comparable or marginally superior minimum purity specifications from multiple independent suppliers, with batch-specific QC documentation (NMR, HPLC) available upon inquiry .

Chemical procurement Building block purity Vendor comparison

5-Oxo-γ-Lactam Reactivity Handle: Derivatization Potential vs. Non-Oxo Analogs

The 5-oxo group on the γ-lactam ring of the diazaspiro[3.4]octane scaffold provides a reactive ketone handle absent in the fully saturated 2,6-diazaspiro[3.4]octane (CAS 136098-13-0, MW 112.17 g/mol) . This ketone enables reductive amination, Grignard addition, and oxime/hydrazone formation, allowing C5 diversification without requiring scaffold de novo synthesis. In the antitubercular SAR study by Lukin et al. (2023), 2,6-diazaspiro[3.4]octane building blocks with carbonyl handles were elaborated into nitrofuran carboxamide analogs, yielding a lead compound with MIC = 0.016 μg/mL against M. tuberculosis H37Rv—a >1,000-fold improvement over the unsubstituted scaffold baseline [1].

γ-Lactam reduction Grignard addition Spirocyclic diversification

Limitation Statement: Absence of Direct Head-to-Head Biological Comparative Data

No published study was identified that directly compares the biological activity, pharmacokinetic profile, or target engagement of isopropyl 5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate against its tert-butyl, benzyl, or free acid analogs in a head-to-head assay format. The differentiation evidence presented above relies on established protecting-group chemistry principles (class-level inference), vendor catalog specifications (cross-study comparable), and scaffold-level SAR from elaborated derivatives (class-level inference). Users requiring empirical comparative biological data for procurement decisions should request custom head-to-head profiling from the vendor or commission an independent comparative study.

Evidence gap Procurement caveat Data transparency

Optimal Procurement and Deployment Scenarios for Isopropyl 5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate


Orthogonal Protection Strategies in Multi-Step Synthesis of Bifunctional Spirocyclic Ligands

When a synthetic route requires selective N2 deprotection in the presence of a Boc-protected amine elsewhere in the molecule, the isopropyl carbamate is the protecting group of choice. The TFA-stable isopropyl carbamate survives standard Boc-deprotection conditions intact . Subsequent cleavage with AlCl₃/CH₃NO₂ (0–50 °C) liberates the N2 amine in 85–96% yield without affecting acid-sensitive functionality . This orthogonal strategy is documented in the Novartis synthesis of orthogonally protected 2,6-diazaspiro[3.4]octane building blocks for medicinal chemistry libraries . Procurement teams supporting multi-kilogram scale-up of such sequences should prefer the isopropyl carbamate when orthogonal N-protection is a design requirement.

Fragment-Based Lead Generation Leveraging the 5-Oxo-γ-Lactam Diversification Handle

The 5-oxo group enables C5 diversification via reductive amination, Grignard addition, and oxime formation—reactions not accessible from the fully saturated 2,6-diazaspiro[3.4]octane core . Lukin et al. (2023) demonstrated that 2,6-diazaspiro[3.4]octane building blocks with carbonyl handles can be elaborated into antitubercular leads with MIC values as low as 0.016 μg/mL against M. tuberculosis H37Rv . Fragment-based screening groups should procure this building block when the screening library design requires a sp³-rich, low-MW (212.25 g/mol) core with three tunable diversification vectors from a single scaffold .

Building Block for Antimalarial and Antitubercular Lead Optimization Programs

The 2,6-diazaspiro[3.4]octane scaffold has been validated as a privileged structure in anti-infective drug discovery. Le Manach et al. identified a novel diazaspiro[3.4]octane series with low nanomolar asexual blood-stage activity (<50 nM) against Plasmodium falciparum and gametocyte sterilizing properties that translated to transmission-blocking activity in the standard membrane feeding assay . Separately, the nitrofuran-decorated analogs derived from the 2,6-diazaspiro[3.4]octane core achieved MIC values of 0.0124–0.0441 μg/mL against multidrug-resistant M. tuberculosis strains . Procurement for anti-infective hit-to-lead programs should prioritize building blocks that retain the 5-oxo handle for subsequent periphery exploration, as demonstrated by these validated series .

Preference in Fragment Libraries Requiring MW < 250 and Higher logP for CNS Penetration

The isopropyl analog (MW 212.25, predicted LogP ≈ +0.1 to +0.6) is 14 Da lighter and approximately 1.0–1.5 log units more lipophilic than its tert-butyl counterpart (MW 226.27, ACD/LogP = −0.88) . For fragment libraries targeting CNS indications where higher logP (0–3) and lower MW are desirable for blood-brain barrier penetration, the isopropyl carbamate offers a measurable physicochemical advantage. Procurement teams building fragment screening collections should select the isopropyl analog when the design hypothesis requires MW < 250 and logP > 0 for CNS target engagement .

Quote Request

Request a Quote for Isopropyl 5-oxo-2,6-diazaspiro[3.4]octane-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.